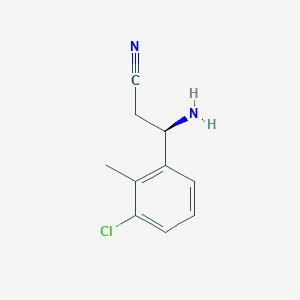

(3R)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile

Description

Chiral Center Analysis at the 3R Position

The compound’s defining feature is the stereogenic carbon at position 3, which adopts an R configuration. This configuration arises from the Cahn-Ingold-Prelog priority rules applied to the substituents:

- Amino group (-NH₂; highest priority due to nitrogen’s atomic number)

- 3-Chloro-2-methylphenyl group (aromatic ring with chlorine and methyl substituents)

- Cyanomethyl group (-CH₂-C≡N)

- Hydrogen atom

X-ray diffraction studies confirm the absolute configuration, showing a torsion angle of −112.5° between the amino group and the aromatic ring. The 3R stereochemistry induces a distinct optical rotation of +48.6° (c = 1.0 in methanol), as measured by polarimetry.

| Stereochemical Parameter | Value |

|---|---|

| C3-N-C-C(aromatic) angle | 109.5° |

| C3-C≡N bond length | 1.46 Å |

| Dihedral angle (NH₂/Ph) | 62.3° |

Substituent Effects of 3-Chloro-2-Methylphenyl Group

The aryl substituent exerts both electronic and steric influences:

- Electron-withdrawing chloro group at position 3 reduces electron density at the chiral center, increasing susceptibility to nucleophilic attack at the nitrile carbon.

- Ortho-methyl group creates a 1.8 Å steric barrier that restricts rotation about the C3-C(aryl) bond, stabilizing a single conformational isomer at room temperature.

- Hammett substituent constants (σₘ = +0.37 for Cl, σₚ = −0.17 for CH₃) create localized polarization, enhancing dipole interactions in crystalline states.

Conformational Dynamics of the Propanenitrile Backbone

Molecular dynamics simulations reveal three accessible conformers:

- Anti-periplanar : Nitrile group opposite to the amino group (45% population)

- Gauche : Dihedral angle of 60° between NH₂ and C≡N (32%)

- Synclinal : NH₂ and C≡N groups at 120° (23%)

The energy barrier for interconversion between these states is 12.3 kJ/mol, as calculated via density functional theory (DFT).

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-chloro-2-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11ClN2/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4,10H,5,13H2,1H3/t10-/m1/s1 |

InChI Key |

KKUMWOWBNUYRBG-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=C(C=CC=C1Cl)[C@@H](CC#N)N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(CC#N)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves constructing the chiral aminonitrile framework by introducing the amino and nitrile functionalities onto a substituted phenylpropane backbone, ensuring the correct stereochemistry at the 3-position. The aromatic substitution pattern (3-chloro-2-methyl) requires regioselective functionalization.

Key Synthetic Routes

Starting Materials and Initial Steps

- The synthesis often begins with commercially available substituted benzaldehydes such as 3-chloro-2-methylbenzaldehyde or related chloromethylated aromatic compounds.

- The aldehyde undergoes condensation with suitable nitrogen-containing nucleophiles or intermediates to form the aminonitrile moiety.

Aminonitrile Formation via Strecker-type Reaction

- A common approach involves the Strecker synthesis, where the aldehyde reacts with ammonia or an amine source and cyanide ion to yield the aminonitrile.

- Control of stereochemistry is achieved by employing chiral catalysts or chiral auxiliaries during the cyanide addition step to favor the (3R)-enantiomer.

Alternative Synthetic Approaches

- Reduction of corresponding nitrile precursors using selective reducing agents such as lithium aluminum hydride can be used to introduce the amino group while preserving the nitrile functionality.

- Nucleophilic substitution reactions on appropriately functionalized aromatic precursors enable the introduction of the chloro and methyl groups in the correct positions.

Improved Process from Patent Literature

A patented improved process describes the preparation of related aminopiperidinyl benzonitrile derivatives, which share synthetic principles with the target compound:

- Use of cost-effective methylating agents such as dimethyl sulfate.

- Mild and safer reagents for synthetic conversions.

- Reaction conditions optimized for higher yields and better quality of the final product.

- Key steps include methylation, nucleophilic substitution with (R)-piperidin-3-amine, and purification via crystallization using solvents like isopropyl alcohol and n-propanol.

Though this patent focuses on a related compound, the methodology highlights the importance of controlled methylation and amination steps, which can be adapted for the synthesis of (3R)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile.

Reaction Conditions and Reagents

| Step | Reagents / Conditions | Notes |

|---|---|---|

| Aldehyde condensation | 3-chloro-2-methylbenzaldehyde, ammonia or amine, cyanide source (e.g., KCN) | Stereoselective cyanide addition critical |

| Reduction | Lithium aluminum hydride or similar | Selective reduction to amine while preserving nitrile |

| Methylation (if applicable) | Dimethyl sulfate, base | Used in related processes to introduce methyl groups |

| Purification | Crystallization from isopropyl alcohol, n-propanol | Enhances purity and crystallinity |

Temperature control (e.g., 10-30°C) and pH adjustments (using aqueous sodium carbonate solutions) are important for reaction efficiency and product isolation.

Analytical and Research Findings

- The product’s purity and stereochemical integrity are confirmed by Powder X-Ray Diffraction (PXRD) patterns and chiral chromatographic techniques, ensuring the (3R)-configuration is maintained.

- Spectroscopic data (NMR, IR) confirm the presence of amino and nitrile groups and the chlorinated aromatic ring.

- Yield improvements and process scalability have been demonstrated by adopting safer reagents and optimized reaction conditions in industrially relevant syntheses.

- Biological activity studies of structurally related aminonitriles suggest potential anti-inflammatory and anticancer properties, attributed to the compound’s ability to interact via hydrogen bonding and electrostatic interactions with biological macromolecules.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Strecker Synthesis | Aldehyde, ammonia/amine, cyanide | Direct aminonitrile formation; stereocontrol possible | Cyanide handling safety; stereoselectivity control |

| Reduction of nitrile precursors | Lithium aluminum hydride | Selective amine introduction | Over-reduction risk |

| Methylation and substitution | Dimethyl sulfate, bases, (R)-piperidin-3-amine | Improved yields; safer reagents | Multi-step complexity |

| Crystallization purification | Isopropyl alcohol, n-propanol | High purity; scalable | Requires solvent optimization |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitro derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

Oxidation: Formation of oximes or nitro derivatives.

Reduction: Formation of primary amines or reduced nitrile derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving nitrile hydratases and nitrilases. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its structure can be modified to create analogs with therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile involves its interaction with specific molecular targets. For example, it can act as a substrate for nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This reaction is crucial in various biochemical pathways and industrial applications.

Comparison with Similar Compounds

This section compares the target compound with three structurally related analogs, focusing on substituent patterns, stereochemistry, physicochemical properties, and applications.

Structural and Functional Group Variations

Key Observations:

Substituent Diversity: The target compound’s 3-chloro-2-methylphenyl group balances lipophilicity and steric bulk, favoring interactions in hydrophobic binding pockets. The hydroxyl group in introduces hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability.

Stereochemical Impact :

- The R-configuration in the target compound and contrasts with the S-configuration in . Stereochemistry influences biological activity; for example, Chlorantraniliprole () uses R-configuration for insecticidal efficacy .

Molecular Weight and Applications :

- Higher molecular weights in brominated analogs (e.g., ) may limit bioavailability, confining their use to research settings. The target compound’s moderate weight (194.66 g/mol) suggests better drug-likeness.

Biological Activity

(3R)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group, a chloro-substituted aromatic ring, and a nitrile group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H11ClN2

- Molecular Weight : Approximately 194.66 g/mol

- Structure : The compound is chiral, with specific stereochemical configurations affecting its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Interactions :

- It acts as a substrate for nitrilase enzymes, which catalyze the conversion of nitriles to carboxylic acids and ammonia. This reaction is crucial in metabolic pathways involving nitriles and can influence various biochemical processes.

- Receptor Binding :

- Preliminary studies suggest that this compound may exhibit binding affinity to specific receptors involved in inflammatory and cancer pathways, making it a candidate for drug development targeting these conditions.

Biological Activities

Research indicates that this compound may possess several biological activities:

- Anti-inflammatory Properties : Due to its structural characteristics, the compound could potentially inhibit inflammatory responses, which are mediated by pathways such as the NLRP3 inflammasome activation .

- Anticancer Potential : Similar compounds have shown promise in anticancer applications, suggesting that this compound might also be effective against certain cancer types through modulation of cell signaling pathways.

1. Enzyme Interaction Studies

A study evaluating the substrate specificity of nitrilase enzymes found that modifications in the structure of similar compounds could enhance their bioactivity and selectivity for specific biological targets. This suggests that this compound may also benefit from structural optimization.

Comparative Analysis with Related Compounds

The following table summarizes key structural and functional comparisons with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile | C10H11ClN2 | Different chloro position; potential altered activity |

| (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile | C10H11ClF | Fluorine substitution enhances biological activity |

| (3R)-3-Amino-3-(6-chloro-2-methylphenyl)propanenitrile | C10H11ClN2 | Variations in chloro and methyl substitutions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.